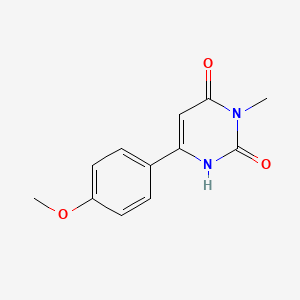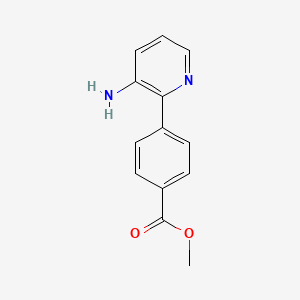
1-(3,4-Dichlorophenyl)propan-1-amine
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)propan-1-amine is an organic compound with the molecular formula C₉H₁₁Cl₂N. It is a derivative of phenylpropanamine, characterized by the presence of two chlorine atoms attached to the benzene ring. This compound is primarily used in scientific research and has various applications in the fields of chemistry, biology, and medicine .
Mécanisme D'action
Target of Action
It is suggested that this compound may have a role in the synthesis of antidepressant molecules . Antidepressants typically target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Mode of Action
Given its potential role in the synthesis of antidepressants, it may interact with its targets to modulate the release of monoamine neurotransmitters .
Biochemical Pathways
Antidepressants generally influence the noradrenergic, dopaminergic, and serotonergic systems .
Result of Action
If it plays a role in the synthesis of antidepressants, it may contribute to alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorobenzaldehyde with nitroethane to form 1-(3,4-dichlorophenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or distillation to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dichlorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Products include 3,4-dichlorophenylpropanone or 3,4-dichlorobenzoic acid.
Reduction: Products include various amine derivatives.
Substitution: Products depend on the nucleophile used, resulting in compounds with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)propan-1-amine is extensively used in scientific research due to its diverse applications:
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Comparaison Avec Des Composés Similaires
1-(3,4-Dichlorophenyl)propan-1-amine can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)ethan-1-amine: This compound has a similar structure but with one less carbon atom in the side chain.
1-(3,4-Dichlorophenyl)butan-1-amine: This compound has an additional carbon atom in the side chain compared to this compound.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring and the length of its side chain, which can influence its chemical reactivity and biological activity .
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWRNUHVGFPJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1369958.png)







![2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B1369980.png)


